molecular formula C11H11NO2S B2873759 3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 92288-19-2

3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No.: B2873759
CAS No.: 92288-19-2
M. Wt: 221.27
InChI Key: LWBNJTLYZFKRGT-UHFFFAOYSA-N
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Description

3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound that belongs to the benzothiazine family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a propyl-substituted aniline with carbon disulfide and chloroacetic acid, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the benzothiazine ring.

Mechanism of Action

The mechanism of action of 3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-benzothiazine-2,4(3H)-dione: Lacks the propyl group but shares the core structure.

    3-methyl-2H-1,3-benzothiazine-2,4(3H)-dione: Similar structure with a methyl group instead of a propyl group.

Uniqueness

3-propyl-2H-1,3-benzothiazine-2,4(3H)-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to other benzothiazine derivatives.

Properties

IUPAC Name

3-propyl-1,3-benzothiazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-7-12-10(13)8-5-3-4-6-9(8)15-11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBNJTLYZFKRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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